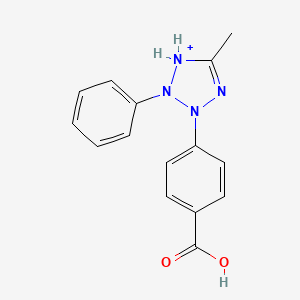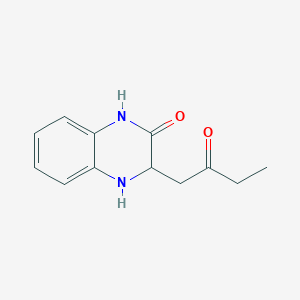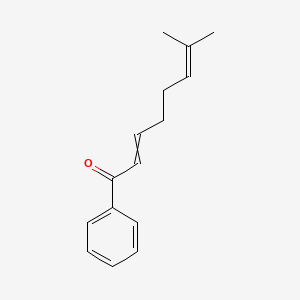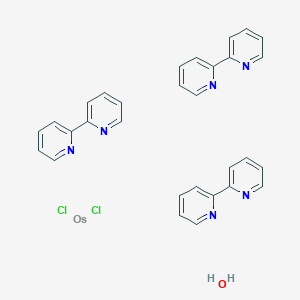
1,4,8,11-Tetraazacyclotetradecane-2,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8,11-Tetraazacyclotetradecane-2,10-dione is a macrocyclic compound with the molecular formula C10H24N4O2This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,8,11-Tetraazacyclotetradecane-2,10-dione can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of ethylenediamine with formaldehyde and a secondary amine, followed by cyclization under acidic conditions . The reaction conditions typically require controlled temperatures and pH to ensure the formation of the desired macrocyclic structure.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane-2,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often involving metal catalysts.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1,4,8,11-Tetraazacyclotetradecane-2,10-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-2,10-dione involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical properties. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7-Triazacyclononane: Another macrocyclic compound with similar coordination properties but a smaller ring size.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methylated derivative with different electronic properties.
Cyclen: A closely related compound with four nitrogen atoms in a 12-membered ring.
Uniqueness
1,4,8,11-Tetraazacyclotetradecane-2,10-dione is unique due to its specific ring size and the presence of two carbonyl groups, which enhance its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong and selective metal ion binding .
Propriétés
Numéro CAS |
188686-55-7 |
|---|---|
Formule moléculaire |
C10H20N4O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
1,4,8,11-tetrazacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C10H20N4O2/c15-9-7-11-3-1-4-12-8-10(16)14-6-2-5-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16) |
Clé InChI |
DLVUYESUZNSZGG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(=O)NCCCNC(=O)CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)

![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)

![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)

![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)



![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)

